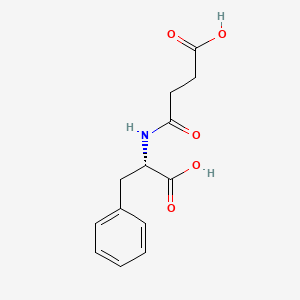

N-(beta-Carboxypropionyl)-L-phenylalanine

概要

説明

N-(beta-Carboxypropionyl)-L-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a carboxypropionyl group attached to the nitrogen atom of L-phenylalanine, an essential amino acid.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(beta-Carboxypropionyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with beta-carboxypropionic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions: N-(beta-Carboxypropionyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxypropionyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the carboxypropionyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Therapeutic Applications

1.1 Cancer Treatment

N-BCP-L-Phe has been investigated for its role in targeted alpha therapy (TAT). A study demonstrated that derivatives like 2-211At-AAMP (a radiopharmaceutical based on L-phenylalanine) showed enhanced therapeutic effects when combined with probenecid, which improved tumor accumulation and retention. This suggests that N-BCP-L-Phe derivatives could be useful in developing new cancer treatments by enhancing the delivery of radioactive isotopes to tumors, thereby increasing treatment efficacy while minimizing damage to surrounding healthy tissue .

1.2 Neuroprotective Effects

Research indicates that phenylalanine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease. By acting as precursors to neurotransmitters like dopamine, compounds derived from L-phenylalanine, including N-BCP-L-Phe, could play a role in restoring neurotransmitter levels and alleviating symptoms associated with these conditions .

Biochemical Research

2.1 Enzyme Substrates

N-BCP-L-Phe can serve as a substrate for various enzymes involved in amino acid metabolism. Studies have shown that modifications to the phenylalanine structure can influence enzyme activity and specificity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators for therapeutic purposes .

2.2 Molecular Recognition Studies

The compound has also been utilized in studies examining molecular recognition processes involving cyclodextrins. These studies reveal how N-BCP-L-Phe can form inclusion complexes, which are important for drug delivery systems and the development of controlled-release formulations .

Synthesis Applications

3.1 Chemical Intermediates

N-BCP-L-Phe is recognized as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules .

3.2 Multienzyme Pathways

Innovative synthetic pathways have been developed using N-BCP-L-Phe as a starting material for producing enantiomerically pure compounds such as 1,2-amino alcohols. These compounds are significant due to their biological activities and applications in various chemical syntheses .

Case Study: Targeted Alpha Therapy

| Study | Findings |

|---|---|

| PMC8583516 | Probenecid loading improved tumor retention of 2-211At-AAMP, indicating potential enhanced efficacy of this compound derivatives in cancer therapy. |

Case Study: Neuroprotective Properties

| Study | Findings |

|---|---|

| Research on L-DOPA | Demonstrated that phenylalanine derivatives could potentially restore dopamine levels in neurodegenerative conditions. |

Case Study: Synthesis of Enantiopure Compounds

| Study | Findings |

|---|---|

| ACS Publications | Developed multienzyme pathways using L-phenylalanine derivatives to synthesize enantiomerically pure 1,2-amino alcohols. |

作用機序

The mechanism of action of N-(beta-Carboxypropionyl)-L-phenylalanine involves its interaction with specific molecular targets. The carboxypropionyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The phenylalanine moiety can interact with hydrophobic regions of proteins, further modulating their behavior .

類似化合物との比較

N-(beta-Carboxypropionyl)-L-tyrosine: Similar structure but with a hydroxyl group on the aromatic ring.

N-(beta-Carboxypropionyl)-L-tryptophan: Contains an indole ring instead of a phenyl group.

N-(beta-Carboxypropionyl)-L-histidine: Features an imidazole ring in place of the phenyl group.

Uniqueness: N-(beta-Carboxypropionyl)-L-phenylalanine is unique due to its specific combination of the carboxypropionyl group and the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

N-(beta-Carboxypropionyl)-L-phenylalanine (N-CPP-L-Phe) is a derivative of the amino acid L-phenylalanine, known for its potential biological activities. Understanding the biological activity of N-CPP-L-Phe is crucial for exploring its therapeutic applications, particularly in neuropharmacology and metabolic studies. This article reviews existing research on the compound's biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical methods involving the acylation of L-phenylalanine. The general structure includes a phenyl group attached to a carboxypropionyl moiety, enhancing its solubility and biological activity compared to L-phenylalanine alone.

Structural Formula

The chemical structure of this compound can be represented as follows:

N-CPP-L-Phe exhibits several biological activities attributed to its structural components. The compound is believed to influence neurotransmitter synthesis and release due to its relationship with L-phenylalanine, which is a precursor for neurotransmitters such as dopamine and norepinephrine. Research indicates that N-CPP-L-Phe may interact with various receptors in the central nervous system, potentially modulating synaptic transmission.

Pharmacological Effects

- Neurotransmitter Modulation : N-CPP-L-Phe has been shown to enhance the levels of catecholamines in the brain, which could have implications for mood regulation and cognitive functions.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects by inhibiting enkephalin degradation, suggesting potential pain-relieving properties for N-CPP-L-Phe.

- Antidepressant Activity : As a derivative of L-phenylalanine, N-CPP-L-Phe may contribute to antidepressant effects by increasing the availability of neurotransmitters associated with mood elevation.

Study 1: Neuropharmacological Effects

A study investigated the effects of N-CPP-L-Phe on neurotransmitter levels in animal models. The results indicated a significant increase in dopamine and norepinephrine levels after administration of the compound, suggesting its role in enhancing neurotransmission.

Study 2: Analgesic Properties

Another research focused on the analgesic potential of N-CPP-L-Phe. It was found that at specific concentrations, the compound effectively reduced pain responses in animal models, supporting its use as a potential analgesic agent.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Other Phenylalanine Derivatives

| Compound | Mechanism of Action | Primary Biological Effect |

|---|---|---|

| N-(beta-Carboxypropionyl)-L-Phe | Modulates neurotransmitter synthesis | Antidepressant, Analgesic |

| DL-Phenylalanine | Inhibits enkephalin degradation | Analgesic |

| N-Oleoyl-L-phenylalanine | Increases mitochondrial oxygen consumption | Metabolic enhancer |

特性

IUPAC Name |

4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAGPBPLOYGROC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427553 | |

| Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37590-83-3 | |

| Record name | 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。